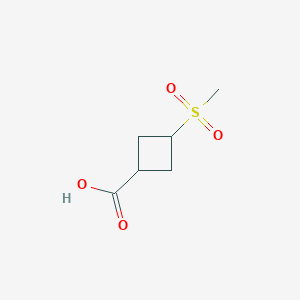

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid

Descripción

BenchChem offers high-quality (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-methylsulfonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHERVKOZBRHYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Utility of (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Focus: Structural causality, bioisosteric logic, and validated synthetic workflows.

Executive Summary: Escaping "Flatland"

For decades, planar, sp²-hybridized aromatic rings (such as phenyl and pyridyl groups) have been the structural cornerstones of small-molecule drug discovery. However, the overreliance on these flat motifs often leads to poor aqueous solubility, high metabolic clearance via cytochrome P450 (CYP450) oxidation, and off-target toxicity.

In response, modern medicinal chemistry has embraced the "escape from flatland" paradigm, prioritizing three-dimensional, sp³-rich scaffolds. Among these, (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid has emerged as a premium building block. By acting as a rigid, highly polar bioisostere for para-substituted benzenes and piperidines, this molecule allows researchers to engineer superior pharmacokinetic (PK) profiles into their drug candidates without sacrificing target binding affinity.

Physicochemical Profiling & Stereochemical Logic

To effectively utilize this building block, one must understand the causality behind its physicochemical metrics. The high fraction of sp³ carbons ( Fsp3 ) directly disrupts crystal lattice packing, which dramatically improves thermodynamic solubility compared to planar aromatic equivalents.

Quantitative Data Summary

| Property | Value | Structural Causality / Implication |

| Chemical Name | (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid | The (1r,3r) descriptor denotes the trans configuration, ensuring a linear spatial vector. |

| CAS Number | 2097988-81-1 / 1783773-35-2 | Unique identifier for regulatory and procurement tracking 1. |

| Molecular Formula | C₆H₁₀O₄S | Fully saturated carbocycle with a highly oxidized sulfur moiety. |

| Molecular Weight | 178.21 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| Fraction sp³ ( Fsp3 ) | 0.83 (5 of 6 carbons) | High 3D character; correlates strongly with clinical progression success. |

| TPSA | 79.8 Ų | High polarity driven by the sulfone and carboxylate groups; modulates membrane permeability. |

| H-Bond Acceptors | 4 | The sulfone oxygens act as potent, directional hydrogen-bond acceptors in kinase/protease pockets. |

Stereochemical Vectoring

The cyclobutane ring is not entirely flat; it adopts a puckered "butterfly" conformation to relieve torsional strain (Pitzer strain) between adjacent C-H bonds. In the (1r,3r)trans-isomer, the bulky methanesulfonyl (-SO₂CH₃) and carboxylic acid (-COOH) groups occupy pseudo-equatorial/pseudo-axial positions that point in opposite directions. This geometry creates a diagonal distance of approximately 2.0–2.2 Å, making it an excellent spatial mimic for para-substituted aromatic rings (diagonal ~2.8 Å), while providing a much denser, 3D electron cloud 2.

Bioisosteric Rationale: The Causality of Design

When integrating (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid into a lead compound, the design logic relies on three pillars:

-

Metabolic Immunity: Electron-rich aromatic rings are highly susceptible to CYP450-mediated epoxidation and hydroxylation. The cyclobutane ring is saturated and metabolically inert. Furthermore, the methanesulfonyl group is already at its maximum oxidation state (S+6), effectively "bulletproofing" that region of the molecule against oxidative clearance 3.

-

Target Engagement: The sulfone group is a powerful hydrogen-bond acceptor. Unlike basic amines (e.g., piperidines) which can cause hERG liability or phospholipidosis, the neutral sulfone provides strong target engagement without the associated toxicological risks.

-

Solubility Enhancement: The high Fsp3 and the polar sulfone group drastically lower the lipophilicity (LogP) of the resulting drug candidate, enhancing its dissolution rate in aqueous gastrointestinal fluids.

Logical pathway demonstrating the bioisosteric replacement of aromatic rings with cyclobutane.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used to synthesize and apply this molecule in medicinal chemistry.

Workflow A: Synthesis of the Bioisostere

The synthesis relies on a controlled inversion of stereochemistry and chemoselective oxidation.

Step-by-step synthetic workflow for (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid.

Protocol: Chemoselective Sulfide Oxidation (Step N5)

Causality: Oxone (potassium peroxymonosulfate) is utilized instead of mCPBA or transition-metal oxidants. Oxone is water-soluble, environmentally benign, and highly chemoselective, driving the sulfide cleanly to the sulfone without inducing ring-opening of the strained cyclobutane.

-

Preparation: Dissolve the thioether intermediate (1.0 eq) in a 1:1 mixture of Methanol and deionized Water (0.2 M concentration).

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Reasoning: The oxidation is highly exothermic; thermal control prevents unwanted side reactions.

-

Oxidation: Add Oxone (2.5 eq) portion-wise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC or LC-MS.

-

Quenching: Add a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual peroxides, ensuring safety during extraction.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow B: Application via Amide Coupling

Integrating the carboxylic acid into a larger pharmacophore requires overcoming the steric hindrance of the cyclobutane α-carbon.

Protocol: HATU-Mediated Amide Coupling

Causality: Standard coupling agents (like EDC/HOBt) often fail or result in low yields due to the steric bulk of the secondary cyclobutyl carbon. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction forward efficiently. DIPEA is selected as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.

-

Activation Phase: In a flame-dried round-bottom flask under N₂, dissolve (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Reasoning: Pre-activation ensures complete formation of the active ester prior to amine introduction.

-

Coupling Phase: Add the target primary or secondary amine (1.1 eq) to the reaction mixture. Stir at room temperature for 2–4 hours.

-

Workup: Dilute the reaction with Ethyl Acetate. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and 5% aqueous LiCl (to remove residual DMF).

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (typically using a DCM/MeOH or Hexanes/EtOAc gradient).

References

-

NextSDS Database. "rac-(1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid — Chemical Substance Information." NextSDS. Available at:[Link]

-

National Institutes of Health (NIH). "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." PMC. Available at:[Link]

Sources

An In-depth Technical Guide on the Stereochemistry of trans-3-methanesulfonylcyclobutane-1-carboxylic acid

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclobutane motif has emerged from a structural curiosity to a cornerstone in the design of novel therapeutics.[1][2] Its growing prevalence in clinical drug candidates is a testament to the unique physicochemical properties it imparts.[1] The inherent ring strain of the cyclobutane core results in a distinctly puckered, three-dimensional geometry, a stark contrast to the often-planar aromatic systems it can replace.[3][4] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing substituents into well-defined spatial orientations.[2][3] Furthermore, the incorporation of a cyclobutane ring can significantly improve a molecule's metabolic stability, a critical parameter in drug development.[3][5]

This guide focuses on a specific, yet increasingly relevant, substituted cyclobutane: trans-3-methanesulfonylcyclobutane-1-carboxylic acid . We will provide a detailed exploration of its stereochemistry, propose a robust synthetic strategy, and outline key analytical methods for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related scaffolds.

Conformational Landscape and Stereochemical Nuances of 1,3-Disubstituted Cyclobutanes

To fully appreciate the stereochemistry of the title compound, one must first understand the conformational behavior of the cyclobutane ring. Far from being a planar square, the cyclobutane ring exists in a dynamic equilibrium between two puckered, or "butterfly," conformations.[6][7] This puckering alleviates the torsional strain that would be present in a planar structure.[7] The degree of puckering is defined by a dihedral angle, which is typically around 30-35° in unsubstituted cyclobutane.[8][9]

In 1,3-disubstituted cyclobutanes, such as our target molecule, the substituents can adopt either a cis or trans relationship. For the trans isomer, the two substituents are on opposite faces of the ring. This arrangement leads to two possible puckered conformations that are in rapid equilibrium, where each substituent alternates between a pseudo-axial and a pseudo-equatorial position. The energetic preference for one conformation over the other will be dictated by the steric bulk of the substituents.

The methanesulfonyl (CH₃SO₂) and carboxylic acid (COOH) groups are both sterically demanding. The methanesulfonyl group, in particular, is a valuable moiety in drug design due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[10][11] The carboxylic acid provides a key site for interaction with biological targets or for further chemical modification. The trans arrangement of these two functional groups in a 1,3-relationship on the cyclobutane ring creates a rigid scaffold with a well-defined vectoral projection of its key interacting groups.

Proposed Stereoselective Synthetic Strategy

A robust and stereocontrolled synthesis is paramount for accessing pure trans-3-methanesulfonylcyclobutane-1-carboxylic acid. While numerous methods exist for the synthesis of cyclobutanes, a practical approach for our target molecule would involve the stereoselective functionalization of a suitable cyclobutane precursor.[12][13][14] A plausible and efficient synthetic route is outlined below.

Caption: Proposed synthetic pathway for trans-3-methanesulfonylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Cyclobutanecarboxylic Acid

A common starting material for substituted cyclobutanes is cyclobutane-1,1-dicarboxylic acid, which can be prepared from the reaction of diethyl malonate with 1,3-dibromopropane followed by hydrolysis.[15]

-

Decarboxylation: Place cyclobutane-1,1-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.

-

Heat the flask in an oil bath to 160-170 °C. Carbon dioxide will evolve, and cyclobutanecarboxylic acid will distill over.[15]

-

Collect the distillate and purify by vacuum distillation to yield pure cyclobutanecarboxylic acid.

Step 2: Synthesis of trans-3-Iodocyclobutane-1-carboxylic Acid

The introduction of a halogen at the 3-position can be achieved through a variety of methods. A radical-based iodination often provides the desired trans isomer as the major product due to steric hindrance directing the incoming iodine to the face opposite the carboxylic acid group in the transition state.

-

Iodination: In a flask protected from light, dissolve cyclobutanecarboxylic acid in a suitable solvent such as cyclohexane.

-

Add N-iodosuccinimide (NIS) and a radical initiator like AIBN.

-

Irradiate the mixture with a UV lamp while heating to reflux.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate.

-

Purify the crude product by column chromatography to isolate trans-3-iodocyclobutane-1-carboxylic acid.

Step 3: Esterification to Methyl trans-3-iodocyclobutane-1-carboxylate

Protection of the carboxylic acid as a methyl ester facilitates the subsequent nucleophilic substitution and purification steps.

-

Fischer Esterification: Dissolve trans-3-iodocyclobutane-1-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the acid with a base (e.g., sodium bicarbonate), and remove the methanol under reduced pressure.

-

Extract the ester into an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 4: Synthesis of Methyl trans-3-(methylthio)cyclobutane-1-carboxylate

A nucleophilic substitution reaction with sodium thiomethoxide will introduce the methylthio group with inversion of stereochemistry, which is not a concern here as we are starting with a racemic mixture and the trans relationship is maintained.

-

Nucleophilic Substitution: Dissolve methyl trans-3-iodocyclobutane-1-carboxylate in a polar aprotic solvent like DMF.

-

Add sodium thiomethoxide and stir the reaction at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography if necessary.

Step 5: Oxidation to Methyl trans-3-(methanesulfonyl)cyclobutane-1-carboxylate

The methylthio group is readily oxidized to the corresponding sulfone using a variety of oxidizing agents.

-

Oxidation: Dissolve the methylthio compound in a suitable solvent such as dichloromethane.

-

Add at least two equivalents of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete.

-

Quench any excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).

-

Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate to yield the sulfone.

Step 6: Hydrolysis to trans-3-methanesulfonylcyclobutane-1-carboxylic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Saponification: Dissolve the methyl ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with a strong acid (e.g., 1M HCl) to a pH of ~2.

-

Extract the carboxylic acid product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Structural Elucidation and Stereochemical Confirmation

The definitive confirmation of the structure and, crucially, the trans stereochemistry of the final product requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the stereochemical analysis of cyclobutane derivatives.[6][16]

-

¹H NMR: The proton NMR spectrum will provide key information. Due to the puckered nature of the ring, the protons on the cyclobutane ring will exhibit complex splitting patterns. For the trans isomer, the protons at C1 and C3 will have distinct chemical shifts and coupling constants to the adjacent methylene protons. The relative stereochemistry can often be deduced from the magnitude of the vicinal coupling constants (³JHH), which are dependent on the dihedral angle as described by the Karplus equation.[6]

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the molecule. In unsubstituted cyclobutane, a single peak is observed around 22.4 ppm.[17] For our substituted derivative, distinct signals for each carbon atom are expected.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC will be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[6] NOESY or ROESY experiments can provide through-space correlations that can further support the trans stereochemical assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 2.8 - 3.2 | 40 - 45 |

| C2/C4-H | 2.2 - 2.8 | 25 - 30 |

| C3-H | 3.5 - 4.0 | 55 - 60 |

| COOH | 10 - 12 | 175 - 180 |

| SO₂CH₃ | 2.9 - 3.1 | 40 - 45 |

Note: These are estimated chemical shifts and will be influenced by the solvent and other factors.

X-ray Crystallography

For an unambiguous determination of the solid-state conformation and stereochemistry, single-crystal X-ray diffraction is the gold standard.[8][18]

-

Crystal Growth: Suitable single crystals of the final product can be grown by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure, which will provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the trans stereochemistry and revealing the puckered conformation of the cyclobutane ring in the solid state.[8]

Caption: Workflow for the analytical characterization of the target compound.

Conclusion

trans-3-methanesulfonylcyclobutane-1-carboxylic acid represents a valuable building block for medicinal chemistry, combining the desirable properties of the cyclobutane scaffold with two key functional groups. The stereoselective synthesis and rigorous characterization of this molecule are essential for its successful application in drug discovery programs. The methodologies and analytical strategies detailed in this guide provide a comprehensive framework for researchers to access and validate this and related substituted cyclobutane derivatives, thereby expanding the chemical space available for the development of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates - PMC.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- BenchChem. (2025, December). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.

-

Goti, A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

- PubMed. (2006, March 3). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study.

- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Disubstituted Cyclobutane Moieties.

- Vertex AI Search. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC.

-

Liu, Q., et al. (2011). Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 54(23), 8259–8269. [Link]

- Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes.

- BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.

- Vertex AI Search. (2025, July 18). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC.

- Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF.

- Imperial College London. (n.d.). Cycloalkanes.

- BenchChem. (2025, December). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.

- ResearchGate. (n.d.). Conformational analysis of cycloalkanes.

- Lumen Learning. (n.d.). Conformers of Cycloalkanes | MCC Organic Chemistry.

- ResearchGate. (n.d.). X‐ray crystal structures of compounds 3 a, 3′a and 11.[a] [a] Left....

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

- Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1.

- Molecules. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.

- ResearchGate. (2018, December). Scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry | Request PDF.

- CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C....

- BenchChem. (2025, December). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess.

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF.

- PubMed. (2007, January 15). Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity.

- Chemistry Stack Exchange. (2017, August 26). Diastereomers and H-NMR.

- Organic Syntheses. (n.d.). 16 - Organic Syntheses Procedure.

- Journal of Medicinal Chemistry. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.

- Google Patents. (n.d.). US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.

- PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

- PubChem. (n.d.). Cyclobutanecarboxylic acid | C5H8O2 | CID 19494.

- PMC. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.

- NTU > IRep. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

- PMC - NIH. (n.d.). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones.

- Thieme. (n.d.). N. F. Jain and C. E. Masse A common approach to the synthesis of esters involves activation of the corresponding alcohols as the.

- Indian Academy of Sciences. (n.d.). Methanesulfonic anhydride-promoted sustainable synthesis of thioesters from feedstock acids and thiols.

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

- MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. researchgate.net [researchgate.net]

- 9. Cycloalkanes [ch.ic.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. namiki-s.co.jp [namiki-s.co.jp]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. pubs.acs.org [pubs.acs.org]

High-Fidelity Amide Coupling Protocol for (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic Acid

Application Note & Methodological Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The incorporation of highly functionalized, conformationally constrained sp³-rich scaffolds is a cornerstone of modern drug discovery. The building block (1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid is particularly valuable, featuring a trans-substituted cyclobutane ring with a strongly electron-withdrawing sulfone moiety.

However, amide couplings involving this substrate are notoriously prone to epimerization . The core challenge lies in the acidity of the α -proton adjacent to the carboxylic acid. When the acid is activated (e.g., as an active ester), the α -proton becomes highly susceptible to base-mediated deprotonation. This forms a planar enolate intermediate. Upon reprotonation, the system thermodynamically sinks into the more stable cis (1s,3s) isomer, where the substituents adopt a pseudo-diequatorial orientation to minimize transannular steric strain.

To maintain the chiral and geometric integrity of the trans-isomer, the coupling protocol must strictly control the basicity of the reaction environment and the nature of the activated intermediate. This guide provides field-proven protocols utilizing T3P/Pyridine and HATU/TMP systems to achieve high-yielding amide bonds while suppressing epimerization to <1% [1][2].

Mechanistic pathway of base-mediated epimerization during amide coupling.

Reagent Selection and Quantitative Benchmarking

The choice of coupling reagent and base dictates the success of the reaction.

-

The T3P/Pyridine System: Propylphosphonic anhydride (T3P) combined with pyridine is the gold standard for racemization-prone substrates [1][3]. Pyridine ( pKa≈5.2 ) is basic enough to drive the formation of the mixed anhydride but too weak to deprotonate the α -carbon.

-

The HATU/TMP System: For highly unreactive or sterically hindered amines where T3P is insufficiently reactive, HATU can be utilized [2]. However, standard bases like DIPEA ( pKa≈10.5 ) will cause massive epimerization. Substituting DIPEA with 2,2,6,6-tetramethylpiperidine (TMP) or 2,4,6-collidine provides the necessary steric bulk to prevent α -deprotonation while still acting as an effective acid scavenger.

Table 1: Epimerization Benchmarking for Cyclobutane Carboxylic Acids

| Coupling Reagent | Base | Solvent | Temp | Conversion (%) | Epimerization (% cis) |

| HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 25 °C | >95% | 25 - 40% |

| EDC/HOBt (1.5 eq) | DIPEA (3.0 eq) | DCM | 25 °C | 85% | 15 - 20% |

| HATU (1.2 eq) | TMP (3.0 eq) | DMF | 0 °C to 25 °C | >90% | < 5% |

| T3P (1.5 eq) | Pyridine (3.0 eq) | EtOAc | 25 °C | >95% | < 1% |

Data extrapolated from established epimerization trends of functionalized cyclobutanes and benchmarking studies of T3P vs. uronium-based reagents.

Experimental Methodologies

Protocol A: T3P-Mediated Coupling (Recommended for Zero-Epimerization)

This protocol is highly recommended for primary and secondary aliphatic amines, as well as moderately nucleophilic anilines. The water-soluble nature of T3P byproducts allows for a chromatography-free isolation in many cases[1].

Step-by-Step Procedure:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid (1.0 equiv) and the target amine (1.05 - 1.1 equiv).

-

Solvation: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to achieve a substrate concentration of 0.2 M.

-

Base Addition: Add anhydrous Pyridine (3.0 equiv) to the stirring solution at room temperature (20–25 °C).

-

Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv) over 5–10 minutes. Note: T3P is viscous; use a syringe with a wide-gauge needle.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction via LC-MS. Aminolysis is typically complete within 2 to 12 hours depending on the amine's nucleophilicity.

-

Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3 . Transfer to a separatory funnel and extract with EtOAc (2x).

-

Washing: Wash the combined organic layers sequentially with 1N HCl (to remove excess pyridine), water, and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the pure trans-amide.

Standardized workflow for low-epimerization T3P-mediated amide coupling.

Protocol B: HATU/TMP Coupling (For Sterically Hindered Amines)

If the amine is highly sterically hindered or exceptionally electron-deficient, T3P may result in sluggish conversion. In these cases, HATU is required [2]. To prevent epimerization, temperature control and the use of a sterically hindered base are mandatory.

Step-by-Step Procedure:

-

Preparation: In a dry flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.15 M).

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Base Addition: Add 2,2,6,6-tetramethylpiperidine (TMP) or 2,4,6-collidine (3.0 equiv). Critical Warning: Under no circumstances should DIPEA or TEA be used, as they will rapidly epimerize the substrate.

-

Activation: Add HATU (1.1 equiv) in one single portion.

-

Reaction: Stir the mixture at 0 °C for 1 hour. If LC-MS indicates incomplete conversion, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Dilute the mixture heavily with EtOAc (10x volume). Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove the DMF solvent.

-

Washing & Purification: Wash with saturated NaHCO3 , 1N HCl, and brine. Dry over Na2SO4 , filter, and concentrate. Purify the crude product via flash column chromatography to remove the tetramethylurea byproduct generated by HATU.

Analytical Validation

To ensure the geometric integrity of the (1r,3r)-isomer has been maintained, analytical validation is required post-isolation:

-

1H NMR Spectroscopy: The α -proton of the cyclobutane ring will exhibit distinct coupling constants ( J -values) depending on its cis or trans relationship to adjacent protons. The pseudo-axial vs. pseudo-equatorial nature of the protons in the puckered cyclobutane ring allows for clear differentiation of the isomers.

-

UPLC-MS / HPLC: The cis and trans isomers typically separate well on standard reverse-phase C18 columns using a slow gradient of Water/Acetonitrile (with 0.1% Formic Acid). Always run a baseline check of the starting material to establish the retention time of the pure trans-isomer.

References

Scale-up synthesis of trans-3-methanesulfonylcyclobutane-1-carboxylic acid

An Application Note and Protocol for the Scale-Up Synthesis of trans-3-Methanesulfonylcyclobutane-1-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of trans-3-methanesulfonylcyclobutane-1-carboxylic acid, a valuable building block in modern medicinal chemistry. Cyclobutane scaffolds are increasingly sought after as saturated bioisosteres for phenyl rings, offering improved physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1][2] This protocol details a robust and scalable synthetic sequence starting from a commercially available precursor, focusing on practical execution, safety, and the rationale behind key procedural choices to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The rigid, three-dimensional structure of the cyclobutane ring provides a unique conformational constraint that is highly attractive for drug design.[1] Specifically, 1,3-disubstituted cyclobutanes serve as conformationally restricted isosteres for larger or more flexible molecular fragments. The target molecule, trans-3-methanesulfonylcyclobutane-1-carboxylic acid, combines this desirable scaffold with a methanesulfonyl group—a potent hydrogen bond acceptor—and a carboxylic acid handle for further derivatization.

The synthetic strategy outlined here is designed for scalability, prioritizing cost-effective reagents, operational simplicity, and purification methods that avoid column chromatography. The proposed five-step sequence begins with the esterification of commercially available 3-oxocyclobutane-1-carboxylic acid, followed by a stereoselective reduction, a stereochemical inversion via a Mitsunobu reaction to install the sulfur moiety, oxidation to the target sulfone, and final deprotection.

Overall Synthetic Workflow

Figure 1: Proposed five-step synthetic route for the scale-up production of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic Acid (1)

Rationale: Protection of the carboxylic acid as a methyl ester is crucial to prevent side reactions in the subsequent reduction and Mitsunobu steps. The use of thionyl chloride in methanol is a classic, efficient, and cost-effective method for this transformation on a large scale.[3]

-

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser with a gas outlet to a scrubber, add methanol (1.0 L).

-

Cool the methanol to 0 °C in an ice-water bath.

-

Slowly add thionyl chloride (SOCl₂, 109 mL, 1.5 mol) dropwise via an addition funnel over 45 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Once the addition is complete, slowly add 3-oxocyclobutane-1-carboxylic acid (1) (114 g, 1.0 mol) portion-wise over 20 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4 hours. Monitor reaction completion by TLC or LC-MS.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

-

Pour the residue into a separatory funnel containing cold saturated sodium bicarbonate solution (1.5 L) and ethyl acetate (1.0 L). Caution: Vigorous gas evolution (CO₂). Add bicarbonate solution slowly.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 3-oxocyclobutane-1-carboxylate (2) as a pale yellow oil.

-

Step 2: Stereoselective Reduction to cis-Alcohol (3)

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, suitable for large-scale operations. Performing the reduction at low temperatures favors the kinetic product, which is typically the cis-alcohol, by axial attack of the hydride on the more stable conformer of the cyclobutanone.

-

Procedure:

-

In a 3 L flask, dissolve the crude ester (2) from the previous step in methanol (1.2 L) and cool the solution to -10 °C using an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (19 g, 0.5 mol) in methanol (300 mL). Note: Add NaBH₄ to methanol slowly as the dissolution is exothermic.

-

Add the NaBH₄ solution dropwise to the ketone solution over 1 hour, maintaining the internal temperature below -5 °C.

-

Stir the reaction at -5 to 0 °C for an additional 2 hours. Monitor for the disappearance of starting material by TLC.

-

Quench the reaction by the slow, dropwise addition of acetone (100 mL) to consume excess NaBH₄.

-

Add 1 M hydrochloric acid (HCl) dropwise to adjust the pH to ~7.

-

Concentrate the mixture under reduced pressure. Add water (1 L) and extract with dichloromethane (DCM) (3 x 700 mL).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to give cis-methyl 3-hydroxycyclobutane-1-carboxylate (3) . The product can be used directly in the next step.

-

Step 3: Mitsunobu Inversion to trans-Thioether (4)

Rationale: The Mitsunobu reaction is a powerful method for achieving a formal Sₙ2 substitution on a secondary alcohol with complete inversion of stereochemistry.[4] This step is critical for establishing the desired trans configuration. Using methanethiol (or a suitable, less volatile surrogate) as the nucleophile introduces the required sulfur atom.

-

Procedure:

-

Safety Warning: Methanethiol (MeSH) is a toxic, flammable gas with an extremely foul odor. This procedure must be conducted in a high-performance fume hood, and any excess MeSH must be quenched in a bleach scrubber.

-

Set up a 5 L flask with a mechanical stirrer, thermometer, and a nitrogen inlet. Add anhydrous tetrahydrofuran (THF) (2.0 L) and triphenylphosphine (PPh₃) (315 g, 1.2 mol).

-

Add the crude cis-alcohol (3) (assuming ~1.0 mol) dissolved in anhydrous THF (500 mL).

-

Cool the solution to -15 °C in an acetone/dry ice bath.

-

Bubble methanethiol gas (MeSH) (58 g, 1.2 mol) through the solution or add a pre-condensed solution of MeSH in THF.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (236 mL, 1.2 mol) dropwise over 90 minutes, ensuring the internal temperature remains below -10 °C. Caution: The reaction is highly exothermic.

-

After the addition is complete, allow the reaction to stir at -10 °C for 1 hour, then warm slowly to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct.

-

Add a 1:4 mixture of ethyl acetate:hexanes (2 L) to the crude residue and stir vigorously for 1 hour. The byproducts will precipitate.

-

Filter the slurry through a pad of celite, washing the filter cake with more hexanes.

-

Concentrate the filtrate to yield the crude trans-methyl 3-(methylthio)cyclobutane-1-carboxylate (4) . This material is often carried forward without further purification.

-

Step 4: Oxidation to trans-Sulfone (5)

Rationale: The oxidation of a sulfide to a sulfone is a high-yielding and reliable transformation.[5] While various oxidants can be used, meta-chloroperoxybenzoic acid (m-CPBA) is effective. For larger scales, a catalytic system with hydrogen peroxide (e.g., with a tungsten catalyst) is often preferred for safety and cost reasons. Here, the m-CPBA protocol is described.

-

Procedure:

-

In a 5 L flask, dissolve the crude thioether (4) in dichloromethane (DCM) (2.5 L) and cool to 0 °C.

-

Slowly add m-CPBA (77% max, 495 g, ~2.2 mol, 2.2 eq.) portion-wise over 1.5 hours, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material and the intermediate sulfoxide.

-

Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) (1.5 L) and stir for 30 minutes.

-

Transfer to a separatory funnel, separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 1 L) and then with brine (1 L).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield pure trans-methyl 3-(methylsulfonyl)cyclobutane-1-carboxylate (5) as a white solid.

-

Step 5: Saponification to Final Product (6)

Rationale: The final step is a standard ester hydrolysis (saponification) under basic conditions to yield the target carboxylic acid. Lithium hydroxide is used as it effectively hydrolyzes esters with a low risk of side reactions.

-

Procedure:

-

In a 3 L flask, dissolve the purified sulfone ester (5) in a 3:1 mixture of THF and water (1.6 L).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (63 g, 1.5 mol) and stir the mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC. Once complete, concentrate the mixture under reduced pressure to remove most of the THF.

-

Add water (1 L) and wash with methyl tert-butyl ether (MTBE) (2 x 500 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 6 M HCl.

-

A white precipitate will form. Stir the slurry at 0 °C for 1 hour, then collect the solid by vacuum filtration.

-

Wash the filter cake with cold water (2 x 200 mL).

-

Dry the solid in a vacuum oven at 50 °C to a constant weight to afford the final product, trans-3-methanesulfonylcyclobutane-1-carboxylic acid (6) .

-

Data Summary and Expected Results

The following table summarizes typical quantities and expected outcomes for a 1.0-mole scale synthesis.

| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield | Purity (HPLC) |

| 1 | 3-Oxocyclobutane-1-carboxylic acid (114 g) | SOCl₂ (178 g) | Methanol (1.0 L) | ~120 g (92%) | >95% |

| 2 | Methyl 3-oxocyclobutane-1-carboxylate (128 g) | NaBH₄ (19 g) | Methanol (1.5 L) | ~125 g (96%) | >90% (cis/trans mix) |

| 3 | cis-Methyl 3-hydroxycyclobutane-1-carboxylate (130 g) | PPh₃ (315 g), DIAD (242 g) | THF (2.5 L) | ~130 g (85% crude) | ~80% |

| 4 | trans-Methyl 3-(methylthio)cyclobutane-1-carboxylate (160 g) | m-CPBA (495 g) | DCM (2.5 L) | ~165 g (86%) | >98% (after xtal) |

| 5 | trans-Methyl 3-(methylsulfonyl)cyclobutane-1-carboxylate (192 g) | LiOH·H₂O (63 g) | THF/H₂O (1.6 L) | ~165 g (92%) | >99% |

| Overall | ~60-65% |

Key Mechanistic and Safety Considerations

Stereocontrol in the Mitsunobu Reaction

The reliability of this synthesis hinges on the stereochemical inversion in Step 3.

Figure 2: Simplified mechanism of the Mitsunobu reaction showing alcohol activation and Sₙ2 displacement.

Critical Safety Points:

-

Step 1 (Esterification): Thionyl chloride is corrosive and reacts violently with water. The reaction produces HCl gas, which must be scrubbed.

-

Step 3 (Mitsunobu): This reaction is notoriously exothermic. Strict temperature control during the addition of DIAD is essential to prevent a runaway reaction. Methanethiol is highly toxic and malodorous.

-

Step 4 (Oxidation): Peroxy-acids like m-CPBA are potentially explosive and should not be heated. The reaction is exothermic and generates gaseous byproducts. Ensure adequate venting and cooling.

References

- Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Vertex AI Search.

- Large‐scale reactions and post‐synthetic modifications. (A) Large‐scale... - ResearchGate.

- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. Radboud Repository.

- (1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.

- Selected syntheses and reactions of sulfones. - ResearchGate.

- Cyclobutanes in Small‐Molecule Drug Candid

- Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals. Life Chemicals.

- Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC. PMC.

- rac-(1s,3s)

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.

- studies toward the stereocontrolled synthesis of cyclobutane deriv

- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents.

- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP) - Semantic Scholar. Semantic Scholar.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 5. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Strategic Use of (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic Acid in PROTAC Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand.[3][4] This guide provides an in-depth exploration of (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid , a rigid linker building block, detailing its strategic advantages and providing a comprehensive protocol for its incorporation into a PROTAC synthesis workflow. This molecule offers a unique combination of conformational rigidity and synthetic versatility, addressing key challenges in modern PROTAC design.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three core components: a ligand for the target POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a chemical linker tethering them together.[5] Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase.[1][6] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, directly influencing:

-

Ternary Complex Stability: The linker's length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, which is crucial for forming a stable and productive ternary complex.[1][3]

-

Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability, all of which are key to a molecule's drug-like properties.[5]

-

Selectivity and Potency: Subtle changes in linker structure can dramatically alter a PROTAC's degradation potency and even its selectivity for different target proteins.[3][4]

The field is evolving from synthetically simple, flexible linkers like polyethylene glycol (PEG) and alkyl chains toward more sophisticated, rigid scaffolds that offer greater control over the molecule's three-dimensional conformation.[4][6]

Rationale for Using (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic Acid

The use of rigid scaffolds like cyclobutane derivatives in drug discovery has gained significant traction for their ability to improve potency, selectivity, and pharmacokinetic profiles.[7] (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid (CAS: 2097988-81-1) is a particularly advantageous building block for PROTAC linkers.

| Property | Value | Source |

| CAS Number | 2097988-81-1 | [8] |

| Chemical Name | rac-(1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid | [8] |

| Molecular Formula | C6H10O4S | [9] |

| Molecular Weight | 178.21 g/mol | [9] |

Key Scientific Advantages:

-

Conformational Rigidity: Unlike flexible alkyl or PEG chains which have numerous rotatable bonds, the cyclobutane ring is a strained, puckered structure that imparts conformational restriction.[7][10] This rigidity helps to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to enhanced degradation efficiency.[11]

-

Defined Exit Vectors: The trans stereochemistry of the 1,3-disubstituted ring provides well-defined, non-linear spatial vectors for attaching the POI and E3 ligase ligands. This offers a level of structural definition that is difficult to achieve with linear, flexible linkers.

-

Improved Drug-like Properties: The incorporation of saturated carbocycles like cyclobutane is a known strategy to improve metabolic stability and other pharmacokinetic parameters in drug candidates.[7][10]

-

Polarity and Stability of the Sulfone Group: The methanesulfonyl (sulfone) moiety is a polar, metabolically stable functional group that can act as a hydrogen bond acceptor.[12] Its presence can enhance solubility and introduce favorable interactions within the ternary complex, without being susceptible to enzymatic cleavage.

-

Versatile Carboxylic Acid Handle: The carboxylic acid group is a prime functional handle for synthesis. It can be readily activated for robust and high-yielding amide bond formation with an amine-functionalized ligand or linker fragment, making it highly amenable to standard PROTAC synthesis workflows.[13]

Application Protocol: Amide Coupling of the Cyclobutane Linker

This section provides a detailed, step-by-step protocol for the amide coupling of (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid to an amine-bearing E3 ligase ligand, a key step in the assembly of a PROTAC.

Objective: To covalently couple (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl pomalidomide) to form a key PROTAC intermediate.

Materials & Equipment:

| Reagents & Chemicals | Equipment |

| (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid | Magnetic stirrer with stir bar |

| Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-linker-NH2) | Round-bottom flask |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Nitrogen or Argon gas inlet |

| N,N-Diisopropylethylamine (DIPEA) | Syringes and needles |

| Anhydrous Dimethylformamide (DMF) | Thin Layer Chromatography (TLC) plates |

| Dichloromethane (DCM) | Rotary evaporator |

| Saturated Sodium Bicarbonate (NaHCO3) solution | High-Performance Liquid Chromatography (HPLC) system |

| Brine | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Anhydrous Sodium Sulfate (Na2SO4) | Nuclear Magnetic Resonance (NMR) spectrometer |

Step-by-Step Methodology:

PART 1: Reaction Setup and Coupling

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq). Allow the mixture to stir at room temperature for 15-20 minutes. This step activates the carboxylic acid, preparing it for nucleophilic attack.

-

Scientific Rationale: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and reduces the risk of racemization at adjacent chiral centers.[14] DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction without interfering with the coupling process.

-

-

Coupling: In a separate vial, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 4-8 hours).

PART 2: Work-up and Purification

-

Quenching: Once the reaction is complete, dilute the mixture with DCM.

-

Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with saturated NaHCO3 solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

-

Scientific Rationale: The basic wash neutralizes the reaction mixture and removes acidic components. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue using an appropriate method, such as flash column chromatography on silica gel or preparative reverse-phase HPLC, to obtain the pure coupled product.

PART 3: Characterization

-

Identity and Purity Confirmation: Confirm the identity of the purified product by LC-MS to verify the correct molecular weight.

-

Structural Verification: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and the formation of the new amide bond.

-

Purity Assessment: Assess the final purity of the compound using analytical HPLC.

The resulting intermediate, which now contains the rigid cyclobutane linker attached to the E3 ligase ligand, is ready for subsequent synthetic steps to attach the POI ligand and complete the PROTAC molecule.

Conclusion

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid is a valuable and strategic building block for the synthesis of advanced PROTACs. Its inherent rigidity provides a level of conformational control that is essential for optimizing the geometry of the ternary complex, a key driver of degradation efficiency. The presence of a polar sulfone group and a synthetically tractable carboxylic acid handle further enhances its utility. By moving beyond simple flexible linkers and incorporating well-defined, three-dimensional scaffolds such as this cyclobutane derivative, researchers can unlock new potential in PROTAC design, leading to molecules with improved potency, selectivity, and overall drug-like properties.

References

-

Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. [Link]

-

Narożna, M, et al. Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. 2020. [Link]

-

Narożna, M, et al. Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. 2020. [Link]

-

NextSDS. rac-(1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

-

Wouters, J, et al. Cyclobutanes in Small‐Molecule Drug Candidates. PMC. 2021. [Link]

- Google Patents. WO2013036857A1 - Sulfone linkers.

-

PubChem. Rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid. PubChem. [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]

-

Yamashita, T, et al. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC. 2020. [Link]

-

Baek, S, et al. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. 2020. [Link]

-

Kimpur. Carboxylic Acids for Polyurethane | Types & Applications. Kimpur. [Link]

-

Science of Synthesis. 20.5.1.1.1.1 Method 1: Synthesis from Carboxylic Acids. Thieme. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. nextsds.com [nextsds.com]

- 9. (1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid | 1773508-26-1 [sigmaaldrich.com]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

- 12. WO2013036857A1 - Sulfone linkers - Google Patents [patents.google.com]

- 13. kimpur.com [kimpur.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Catalytic Functionalization of Methanesulfonylcyclobutane Derivatives: Application Notes and Protocols

Abstract

This technical guide provides an in-depth exploration of the catalytic functionalization of methanesulfonylcyclobutane derivatives, a class of compounds of increasing importance in medicinal chemistry and drug discovery. The unique conformational constraints and electronic properties imparted by the cyclobutane ring, combined with the synthetic versatility of the methanesulfonyl group, make these scaffolds highly attractive for the development of novel therapeutics. This document details key catalytic strategies, including C-H functionalization and ring-opening cross-coupling reactions, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols to leverage these advanced synthetic methodologies.

Introduction: The Rising Prominence of Methanesulfonylcyclobutanes in Drug Discovery

The incorporation of small, strained ring systems into drug candidates is a rapidly growing strategy in medicinal chemistry. The cyclobutane motif, in particular, offers a unique three-dimensional architecture that can enhance pharmacological properties such as metabolic stability, binding affinity, and oral bioavailability.[1] When functionalized with a methanesulfonyl group, the resulting scaffold presents a versatile handle for further synthetic transformations while also potentially modulating the physicochemical properties of the parent molecule.

The methanesulfonyl group is a well-established pharmacophore and a versatile synthetic linchpin. Its strong electron-withdrawing nature can activate adjacent C-H bonds and influence the regioselectivity of catalytic reactions. Furthermore, it can serve as a directing group in various transition metal-catalyzed transformations. The inherent ring strain of the cyclobutane core can be harnessed in ring-opening reactions, providing access to a diverse array of functionalized acyclic and larger ring systems.

This guide will focus on two primary catalytic approaches for the functionalization of methanesulfonylcyclobutane derivatives:

-

Catalytic C-H Functionalization: Directing-group assisted and non-directed C-H activation to introduce new carbon-carbon and carbon-heteroatom bonds.

-

Catalytic Ring-Opening and Cross-Coupling: Leveraging the ring strain of the cyclobutane to drive reactions that form novel, functionalized structures.

Catalytic C-H Functionalization of Methanesulfonylcyclobutanes

The direct functionalization of C-H bonds is a powerful and atom-economical strategy for molecular diversification. In the context of methanesulfonylcyclobutanes, the sulfonyl group can play a crucial role in activating and directing these transformations.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are particularly effective for C-H insertion reactions involving carbenoid intermediates. While direct examples with methanesulfonylcyclobutanes are emerging, the principles can be extrapolated from studies on arylcyclobutanes. The regioselectivity of these reactions can often be controlled by the choice of the rhodium catalyst's ligand system, allowing for selective functionalization at different positions on the cyclobutane ring.[2]

Conceptual Workflow for Rhodium-Catalyzed C-H Functionalization

Caption: Generalized workflow for Rh(II)-catalyzed C-H functionalization.

Protocol 1: General Procedure for Rhodium-Catalyzed C-H Functionalization of an Aryl-Substituted Methanesulfonylcyclobutane

This protocol is a generalized procedure based on known rhodium-catalyzed C-H functionalization reactions of arylcyclobutanes.[2]

Materials:

-

Aryl-substituted methanesulfonylcyclobutane (1.0 equiv)

-

Diazo compound (e.g., ethyl 2-diazoacetate) (1.2 equiv)

-

Rhodium(II) acetate dimer ([Rh₂(OAc)₄]) (2 mol%)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the aryl-substituted methanesulfonylcyclobutane and anhydrous DCM.

-

Add the rhodium(II) acetate dimer to the solution.

-

Slowly add a solution of the diazo compound in anhydrous DCM to the reaction mixture at room temperature over 1 hour using a syringe pump.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcome:

This reaction is expected to yield the C-H functionalized product where the carbene has inserted into a C-H bond of the cyclobutane ring. The regioselectivity will depend on the specific substitution pattern of the starting material and the catalyst used. For aryl-substituted cyclobutanes, functionalization often occurs at the benzylic position.[2]

Catalytic Ring-Opening and Cross-Coupling Reactions

The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) can be a powerful driving force for ring-opening reactions. When coupled with transition metal catalysis, this strategy allows for the stereoselective synthesis of highly functionalized acyclic products.

Nickel-Catalyzed Ring-Opening Allylation

Nickel catalysis has been successfully employed for the ring-opening of strained carbocycles. While specific examples for methanesulfonylcyclobutanes are not prevalent, the principles demonstrated with other activated cyclobutanes, such as cyclobutanones, are highly relevant. A plausible pathway involves the oxidative addition of a nickel(0) complex to the cyclobutane, followed by reaction with an electrophile.

Conceptual Diagram for Ni-Catalyzed Ring-Opening Cross-Coupling

Caption: Proposed catalytic cycle for Ni-catalyzed ring-opening cross-coupling.

Protocol 2: General Procedure for a Proposed Nickel-Catalyzed Ring-Opening Cross-Coupling with an Aryl Halide

This protocol is a hypothetical procedure based on known nickel-catalyzed ring-opening reactions of strained rings.[3][4]

Materials:

-

1-Bromo-1-methanesulfonylcyclobutane (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Nickel(II) chloride (NiCl₂) (10 mol%)

-

A suitable phosphine ligand (e.g., triphenylphosphine) (20 mol%)

-

A suitable base (e.g., potassium carbonate) (3.0 equiv)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk tube, combine NiCl₂, the phosphine ligand, and the base under an inert atmosphere.

-

Add the anhydrous solvent, followed by the 1-bromo-1-methanesulfonylcyclobutane and the arylboronic acid.

-

Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome:

This reaction is anticipated to yield a ring-opened product where the aryl group has been incorporated. The regiochemistry of the ring-opening would likely be influenced by the stability of the resulting organonickel intermediate.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the functionalization reaction. The following table summarizes representative data from the literature for related cyclobutane functionalizations, which can serve as a starting point for optimizing reactions with methanesulfonylcyclobutane derivatives.

| Catalyst System | Substrate Type | Functionalization Type | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |

| [Rh₂(OAc)₄] | Arylcyclobutane | C-H Insertion | 60-85 | N/A | [2] |

| Chiral Rh(II) Catalyst | Arylcyclobutane | Asymmetric C-H Insertion | 70-95 | up to 99% ee | [2] |

| Ni(COD)₂ / Ligand | Cyclobutanol | Ring-Opening Allylation | 50-80 | High linear selectivity | [3] |

| Pd(OAc)₂ / Ligand | Cyclobutane Carboxylic Acid | C-H Arylation | 60-90 | High cis-selectivity | [5] |

Conclusion and Future Outlook

The catalytic functionalization of methanesulfonylcyclobutane derivatives represents a promising frontier in synthetic and medicinal chemistry. The strategies outlined in this guide, including C-H activation and ring-opening cross-coupling, provide powerful tools for accessing novel chemical space. While direct, comprehensive studies on this specific class of compounds are still emerging, the foundational principles derived from related systems offer a clear roadmap for future research.

Future efforts will likely focus on the development of more selective and efficient catalytic systems tailored for sulfonyl-substituted cyclobutanes. The exploration of enantioselective C-H functionalization and diastereoselective ring-opening reactions will be crucial for the synthesis of complex, chiral molecules with potential therapeutic applications. The continued development of these methodologies will undoubtedly accelerate the discovery and optimization of next-generation drug candidates.

References

-

Rhodium(II)-Catalyzed C(sp3)-H Diamination of Arylcyclobutanes. (2022). Angewandte Chemie International Edition. [Link]

-

Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. (2021). Molecules. [Link]

-

Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. (n.d.). Retrieved March 20, 2026, from [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules. [Link]

-

Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

-

Rhodium-Catalyzed Direct Addition of Aryl C-H Bonds to N-Sulfonyl Aldimines. (2011). Angewandte Chemie International Edition. [Link]

-

Synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. (2019). Catalysts. [Link]

-

Rhodium-Catalyzed Intramolecular C-H Silylation by Silacyclobutanes. (2016). Organic Letters. [Link]

-

Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate. (2021). Organic Letters. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Nickel-Catalyzed Reactions of Silacyclobutanes with Aldehydes: Ring Opening and Ring Expansion Reaction. (2006). Journal of the American Chemical Society. [Link]

-

Nickel-Catalyzed Reductive Protocol to Access Silacyclobutanes with Unprecedented Functional Group Tolerance. (2024). Journal of the American Chemical Society. [Link]

-

Stereoselective polar radical crossover for the functionalization of strained-ring systems. (n.d.). Nature Communications. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). Accounts of Chemical Research. [Link]

-

Nickel-catalyzed sequential 1,2-N-migration/BCBs ring-opening to access spirocyclobutyl β-amino acid esters. (n.d.). Chemical Communications. [Link]

-

Palladium Catalysts for Cross-Coupling Reaction. (2015). Catalysts. [Link]

-

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023). Nature. [Link]

-

Nickel-Catalyzed Asymmetric Domino Ring Opening/Cross-Coupling Reaction of Cyclobutanones via a Reductive Strategy. (2020). iScience. [Link]

-

17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

-

Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. (n.d.). ChemRxiv. [Link]

-

Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Accounts of Chemical Research. [Link] Macmillan/files/2022-11-22-Carboxylic-Acids-as-Adaptive-Functional-Groups-in-Metallaphotoredox-Catalysis.pdf

-

Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2022). Molecules. [Link]

Sources

- 1. Rhodium(II)-Catalyzed C(sp3 )-H Diamination of Arylcyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate [organic-chemistry.org]

- 4. Nickel-Catalyzed Asymmetric Domino Ring Opening/Cross-Coupling Reaction of Cyclobutanones via a Reductive Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reagents and Protocols for the Esterification of (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid

Introduction & Substrate Profiling

The esterification of cyclobutane derivatives is a fundamental transformation in the synthesis of modern pharmaceuticals and agrochemicals. Specifically, (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid presents a unique set of stereochemical and electronic variables that must be carefully managed during acyl transfer reactions.

Electronic and Steric Considerations

-

Electronic Effects: The methanesulfonyl ( −SO2CH3 ) group is strongly electron-withdrawing via inductive effects. This lowers the pKa of the C1-carboxylic acid (estimated pKa≈3.5–4.0 , compared to 4.78 for unsubstituted cyclobutanecarboxylic acid[1][2]), rendering the carboxylate a weaker nucleophile but making the corresponding activated acyl intermediate highly electrophilic.

-

Conformational Dynamics: The (1r,3r) designation indicates a trans-1,3-disubstitution pattern. To minimize transannular steric strain in the puckered cyclobutane ring (~26 kcal/mol of inherent ring strain[3]), the bulky methanesulfonyl group typically adopts a pseudo-equatorial position, forcing the carboxylic acid into a pseudo-axial orientation. This pseudo-axial positioning can sterically hinder the approach of bulky alcohols, necessitating highly efficient catalytic activation (e.g., DMAP) to drive the reaction forward.

Strategic Reagent Selection

Selecting the appropriate esterification reagent depends entirely on the nature of the target alcohol and the scale of the reaction. Because the substrate contains a potentially sensitive α -proton (rendered slightly more acidic by the sulfone group), harsh basic conditions that could lead to epimerization to the (1s,3s) cis-isomer should be avoided.

Fig 1: Decision matrix for selecting the optimal esterification reagent.

Method Justifications

-

Method A (Steglich Esterification): Utilizes EDC·HCl and DMAP. This is the gold standard for coupling complex, sterically hindered, or acid-sensitive alcohols[4][5]. We specifically recommend EDC·HCl over DCC because the resulting urea byproduct is water-soluble, preventing the notorious purification bottlenecks associated with dicyclohexylurea (DCU)[6].

-

Method B (Acid Chloride Activation): Utilizes Oxalyl Chloride and catalytic DMF. Best for robust, scalable syntheses where the alcohol is simple and readily available[7].

-

Method C (Base-Promoted Alkylation): Utilizes an alkyl halide and K2CO3 . This method bypasses acyl activation entirely, relying on the nucleophilicity of the carboxylate[7]. It is highly efficient for methyl or benzyl esters but risks side-alkylation if the substrate contains other nucleophilic sites.

Mechanistic Insights: The Role of DMAP in Steglich Esterification

When employing Method A, the addition of 4-Dimethylaminopyridine (DMAP) is not merely optional; it is a mechanistic necessity. The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. If the target alcohol is sterically hindered (exacerbated by the pseudo-axial orientation of the cyclobutane carboxylic acid), the alcoholysis of the O-acylisourea is exceptionally slow.

This delay allows for an irreversible 1,3-rearrangement to an inactive N-acylurea byproduct[4][5]. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate cannot undergo the 1,3-rearrangement and reacts swiftly with the alcohol to yield the desired ester[4][8].

Fig 2: Mechanism of DMAP-catalyzed Steglich esterification using EDC.

Detailed Experimental Protocols

Note: (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid is classified as harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332)[9]. All procedures must be conducted in a certified fume hood using appropriate PPE.